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Compound of Interest

Compound Name: ARV-771

Cat. No.: B605596

Introduction

ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) degrader
developed using PROTAC (Proteolysis-Targeting Chimera) technology.[1][2] It is designed to
target the BET family of proteins—BRD2, BRD3, and BRD4—for degradation, rather than
simple inhibition. These proteins are crucial epigenetic readers that regulate the transcription of
key oncogenes, including c-MYC and Androgen Receptor (AR).[3][4] By inducing the
degradation of BET proteins, ARV-771 effectively suppresses critical cancer-driving pathways,
leading to cell cycle arrest, apoptosis, and a potent anti-proliferative effect in various cancer
models, particularly in castration-resistant prostate cancer (CRPC) and hepatocellular
carcinoma (HCC).[3][5]

Mechanism of Action

ARV-771 is a heterobifunctional molecule. One end binds to the bromodomains of BET
proteins, while the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][6] This
proximity induces the formation of a ternary complex, leading to the polyubiquitination of the
BET protein and its subsequent degradation by the proteasome.[3] This degradation event
removes the transcriptional support for oncogenes like c-MYC, resulting in the suppression of
tumor growth.[7] Unlike traditional BET inhibitors, which can lead to an accumulation of BET
proteins, ARV-771 eliminates them, offering a more profound and durable therapeutic effect.[S]
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Caption: Mechanism of Action for ARV-771 as a BET Degrader.
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Data Presentation: In Vitro Efficacy of ARV-771

ARV-771 demonstrates potent activity across various cancer cell lines. Its efficacy is typically

measured by its ability to degrade BET proteins (DCso), inhibit downstream effectors (ICso for c-

MYC), and reduce cell proliferation (ICso or ECso).

Table 1: ARV-771 Binding Affinity (Kd) for BET Bromodomains

Target Bromodomain Binding Affinity (Kd) Citation
BRD2(1) 34 nM [11[7]
BRD2(2) 4.7 1M [11[7]
BRD3(1) 8.3 nM [11[7]
BRD3(2) 7.6 nM [1][7]
BRD4(1) 9.6 nM [11[7]

| BRD4(2) | 7.6 nM |[1][7] |

Table 2: ARV-771 Degradation and Anti-Proliferative Activity
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. Cancer Assay o
Cell Line Parameter Value Citation
Type Method
Castration-
Resistant DCso Western
22Rv1 <5nM [41[7]
Prostate (BRD2/3/4) Blot
Cancer
Castration-
Resistant
22Rv1 ICs0 (c-MYC) <1nM ELISA [7]
Prostate
Cancer
Castration-
] ECso
Resistant _ _ _
22Rv1 (Proliferation, 44 nM CellTiter-Glo [7]
Prostate
72h)
Cancer
Castration-
Resistant Potent
VCaP ) - Western Blot [4]
Prostate Degradation
Cancer
Castration-
Resistant Potent
LnCaP95 ) - Western Blot [4]
Prostate Degradation
Cancer
Acute ICso0
MV4-11 Myeloid (Proliferation,  0.43 nM CCKS8 Assay [7]
Leukemia 96h)
Acute ICso
MOLM-13 Myeloid (Proliferation,  7.45 nM CCK8 Assay [7]
Leukemia 96h)
Acute ICso
RS4-11 Lymphoblasti  (Proliferation, 2.4 nM CCK8 Assay [7]

¢ Leukemia 96h)
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. Cancer Assay o

Cell Line Parameter Value Citation
Type Method
Mantle Cell ICso .

Z-138 ] ] 142 nM Not Specified  [7]
Lymphoma (Proliferation)

I Dose- N

Hepatocellula  Proliferation Cell Viability

HepG2 ) o dependent [319]
r Carcinoma Inhibition Assay

(>0.25 uM)

| Hep3B | Hepatocellular Carcinoma | Proliferation Inhibition | Dose-dependent (>0.25 pM) |
Cell Viability Assay [[3][9] |

Experimental Protocols

Detailed methodologies for assessing the impact of ARV-771 on cell viability and proliferation
are provided below.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability
Assay

This assay quantifies ATP, an indicator of metabolically active cells, to measure viability.[10] It is
a rapid "add-mix-measure" assay suitable for high-throughput screening.[11]

Workflow Diagram

Caption: Workflow for the CellTiter-Glo® Viability Assay.

Methodology

e Cell Plating: Seed cells (e.g., 22Rv1) in an opaque-walled 96-well plate at a density of 5,000
cells per well in 100 pL of culture medium.[12] Incubate overnight to allow for cell
attachment.

e Compound Addition: Prepare a 10-point, 1:3 serial dilution of ARV-771 in culture medium.
Remove the existing medium from the wells and add 100 pL of the compound dilutions.
Include vehicle control (e.g., DMSO) wells.
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 Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) under
standard cell culture conditions (37°C, 5% CO32).[12]

» Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized
Substrate to prepare the CellTiter-Glo® Reagent as per the manufacturer's instructions.[13]

e Assay Procedure:

o

Equilibrate the plate to room temperature for approximately 30 minutes.[14]

[¢]

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each
well (e.g., 100 pL).[14]

[¢]

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13]

o

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
o Data Acquisition: Measure the luminescence using a plate reader.

o Data Analysis: Subtract the average background luminescence (medium-only wells) from all
experimental readings. Plot the normalized viability against the log concentration of ARV-771
to determine the ECso value using appropriate software (e.g., GraphPad Prism).[12]

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into an insoluble
purple formazan.[15]

Workflow Diagram

Caption: Workflow for the MTT Cell Viability Assay.

Methodology

o Cell Plating: Seed cells in a clear 96-well plate at a pre-determined optimal density (e.g., 1 x
104 cells/well) in 100 pL of culture medium.[16] Allow cells to adhere overnight.
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o Compound Addition: Treat cells with serial dilutions of ARV-771 and a vehicle control for the
desired duration (e.g., 72 hours).[16]

o MTT Addition:
o Prepare a5 mg/mL MTT stock solution in sterile PBS.[17]

o Dilute the stock solution in serum-free medium to a final working concentration of 0.5
mg/mL.

o Remove the culture medium from the wells and add 100 pL of the MTT working solution to
each well.[15]

e Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be
metabolized into purple formazan crystals.[17]

e Solubilization:
o Carefully remove the MTT solution from each well.

o Add 100-150 pL of a solubilization solvent (e.g., DMSO) to each well to dissolve the
formazan crystals.[16]

» Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete
dissolution.[17] Measure the absorbance at a wavelength of 570 nm using a microplate
reader.[15]

o Data Analysis: After background subtraction, calculate cell viability as a percentage relative
to the vehicle-treated control cells. Plot the results to determine the I1Cso value.

Protocol 3: Colony Formation (Clonogenic) Assay

This assay assesses the long-term survival and proliferative capacity of a single cell to form a
colony (defined as a cluster of at least 50 cells).[18] It is considered the gold standard for
measuring the cytotoxic effects of therapeutic agents.

Workflow Diagram

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b605596?utm_src=pdf-body
https://www.protocols.io/view/mtt-assay-protocol-eq2ly72emlx9/v1
http://www.cyrusbio.com.tw/upload/PDF/Datasheet_MTT.pdf
https://www.ncbi.nlm.nih.gov/books/NBK144065/
http://www.cyrusbio.com.tw/upload/PDF/Datasheet_MTT.pdf
https://www.protocols.io/view/mtt-assay-protocol-eq2ly72emlx9/v1
http://www.cyrusbio.com.tw/upload/PDF/Datasheet_MTT.pdf
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.ossila.com/pages/colony-forming-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Caption: Workflow for the Colony Formation Assay.

Methodology
e Initial Treatment (Optional, for pre-treatment effect):
o Plate cells (e.g., HepG2) at a high density (e.g., 100,000 cells/well) in 6-well plates.[19]

o After adherence, treat with various concentrations of ARV-771 or vehicle control for 72
hours.[19]

o Harvest the cells by trypsinization, count the number of viable cells, and proceed to the
next step.[19]

o Cell Plating for Colony Growth:

o Plate a low number of viable cells (e.g., 500-2,000 cells/well, density must be optimized
per cell line) into new 6-well plates with fresh, drug-free medium.[19]

o Alternative Method: Plate cells at low density directly and then treat with ARV-771
continuously for the entire incubation period.[3]

 Incubation: Incubate the plates for 1-3 weeks at 37°C, 5% COz3, allowing single cells to form
visible colonies. Change the medium every 3-4 days.

» Fixation and Staining:
o Gently wash the wells twice with 1X PBS.[19]

o Fix the colonies by adding 400 pL of methanol and incubating for 20 minutes at room
temperature.[19]

o Remove the methanol and add 1 mL of 0.5% crystal violet staining solution (in 25%
methanol) to each well. Incubate for 20-40 minutes.[19]

e Washing and Drying: Carefully wash the plates with deionized water to remove excess stain
and allow them to air dry overnight.[19]
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Quantification: Scan the plates. Count the number of colonies (clusters with >50 cells) either
manually or using imaging software (e.g., ImageJ).

Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each
treatment condition.

o PE = (Number of colonies formed / Number of cells seeded) x 100%

o SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of
control)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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